molecular formula C8H10O3 B13457065 Methyl 3-ethynyl-3-hydroxycyclobutane-1-carboxylate

Methyl 3-ethynyl-3-hydroxycyclobutane-1-carboxylate

Cat. No.: B13457065
M. Wt: 154.16 g/mol
InChI Key: LBBYHASRENCATE-UHFFFAOYSA-N
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Description

Methyl 3-ethynyl-3-hydroxycyclobutane-1-carboxylate is a high-value, multifunctional chemical scaffold designed for advanced drug discovery and medicinal chemistry research. This compound features a strained four-membered cyclobutane ring substituted with hydroxyl, ester, and ethynyl groups, making it a versatile intermediate for constructing novel bioactive molecules. The presence of multiple functional handles allows for extensive synthetic elaboration, enabling researchers to explore three-dimensional chemical space and develop compounds with improved properties. Compounds containing strained rings, such as cyclobutanes and their heterocyclic analogues like oxetanes, are of significant interest in medicinal chemistry. These structures are known to improve key physicochemical properties of drug candidates, including aqueous solubility, metabolic stability, and conformational preferences, which can lead to enhanced pharmacokinetic profiles and reduced toxicity . The 3-ethynyl-3-hydroxy substitution pattern on a cyclobutane ring is a particularly valuable motif for creating potent and selective inhibitors of various biological targets. For instance, similar 3-ethynyl-3-hydroxycyclobutane carboxylic acid derivatives are used in the synthesis of sophisticated small-molecule therapeutics . The specific structural elements of this compound make it a promising building block for projects targeting a range of diseases. Research indicates that small molecules incorporating polar, strained rings are increasingly applied in the development of oncology therapeutics, such as kinase inhibitors and epigenetic enzyme modulators . Furthermore, novel cyclobutane derivatives are being explored as antagonists for adenosine receptors (e.g., A2a and A2b), a promising approach in immuno-oncology to block the immunosuppressive tumor microenvironment and enhance anti-tumor immune responses . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C8H10O3

Molecular Weight

154.16 g/mol

IUPAC Name

methyl 3-ethynyl-3-hydroxycyclobutane-1-carboxylate

InChI

InChI=1S/C8H10O3/c1-3-8(10)4-6(5-8)7(9)11-2/h1,6,10H,4-5H2,2H3

InChI Key

LBBYHASRENCATE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC(C1)(C#C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-ethynyl-3-hydroxycyclobutane-1-carboxylate typically involves the reaction of cyclobutanone with ethynylmagnesium bromide, followed by esterification with methanol. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the esterification process .

Industrial Production Methods

the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Nucleophilic Additions and Alkyne Reactivity

The ethynyl group (-C≡C-) participates in nucleophilic additions and cycloaddition reactions:

a. Diels-Alder Reaction
The ethynyl group acts as a dienophile in [4+2] cycloadditions with conjugated dienes, forming six-membered rings. For example:

Methyl 3-ethynyl-3-hydroxycyclobutane-1-carboxylate+1,3-butadieneBicyclic adduct\text{Methyl 3-ethynyl-3-hydroxycyclobutane-1-carboxylate} + \text{1,3-butadiene} \rightarrow \text{Bicyclic adduct}

This reaction typically requires thermal activation or Lewis acid catalysts (e.g., AlCl₃).

b. Click Chemistry
The ethynyl group undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azides to form 1,2,3-triazoles. This is useful for bioconjugation or polymer synthesis .

Oxidation and Reduction Reactions

The hydroxyl and ethynyl groups are susceptible to redox transformations:

Reaction TypeReagents/ConditionsProduct(s)Notes
Ethynyl Oxidation O₂, Pd/CCyclobutane-1-carboxylate ketoneForms α,β-unsaturated ketones
Hydroxyl Oxidation CrO₃, H₂SO₄Cyclobutane-1-carboxylate ketoneOver-oxidation risks
Selective Reduction NaBH₄, LiAlH₄Primary alcohol derivativesPreserves ester functionality

Reduction of the ethynyl group to a cis-alkene is achievable using Lindlar catalyst .

Ester Hydrolysis and Functionalization

The methyl ester undergoes hydrolysis under acidic or basic conditions:

RCOOCH₃+H₂OH⁺/OH⁻RCOOH+CH₃OH\text{RCOOCH₃} + \text{H₂O} \xrightarrow{\text{H⁺/OH⁻}} \text{RCOOH} + \text{CH₃OH}

  • Acidic Hydrolysis : HCl/H₂O, reflux (yields >85%) .

  • Basic Hydrolysis : NaOH/EtOH, room temperature (yields ~90%) .

The resulting carboxylic acid can be further functionalized via amidation or peptide coupling .

Ring-Opening and Strain-Driven Reactions

The strained cyclobutane ring undergoes cleavage under specific conditions:

a. Acid-Catalyzed Ring Opening
In concentrated H₂SO₄, the ring opens to form a linear diacid via Haller-Bauer-type cleavage :

CyclobutaneHOOC-(CH₂)₂-COOH\text{Cyclobutane} \rightarrow \text{HOOC-(CH₂)₂-COOH}

b. Base-Mediated Fragmentation
Treatment with NaOH generates smaller fragments, including acetylene and formaldehyde derivatives .

Stereochemical Transformations

The hydroxyl group’s stereochemistry influences reactivity:

  • Mitsunobu Reaction : Converts the hydroxyl group to other functionalities (e.g., ethers, azides) with inversion of configuration .

  • Enzymatic Resolution : Lipases (e.g., PPL) selectively esterify/enolate specific stereoisomers .

Metal-Complexation and Catalysis

The ethynyl group binds transition metals (e.g., Cu, Au), enabling catalytic applications:

  • Gold-Catalyzed Cyclizations : Forms fused cyclopentane or indole derivatives under mild conditions .

  • Copper-Mediated Coupling : Participates in Sonogashira or Glaser couplings for C–C bond formation.

Thermal and Photochemical Reactions

  • Thermal Rearrangement : Heating induces -sigmatropic shifts or retro-Diels-Alder reactions .

  • UV-Induced Reactivity : Generates radical intermediates for cascade cyclizations .

Key Research Findings

  • The compound’s ethynyl group shows higher reactivity in polar solvents (e.g., DMF) compared to nonpolar media .

  • Steric hindrance from the cyclobutane ring slows nucleophilic attacks at the ester carbonyl .

  • Ring-opening reactions are pH-dependent, with acid favoring carbocation intermediates and base promoting enolate formation .

This reactivity profile positions this compound as a versatile building block in medicinal chemistry and materials science.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 3-ethynyl-3-hydroxycyclobutane-1-carboxylate is not well-documented. its biological effects are likely mediated through interactions with specific molecular targets and pathways. For example, the ethynyl group may interact with enzymes or receptors, leading to modulation of their activity. Further research is needed to elucidate the precise molecular mechanisms involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Methyl 3-ethynyl-3-hydroxycyclobutane-1-carboxylate with structurally related cyclobutane derivatives, focusing on substituents, physicochemical properties, and applications.

Table 1: Structural and Functional Group Comparison

Compound Name Substituents at 3-Position Substituent at 1-Position Molecular Formula Molecular Weight Key Features Reference
This compound Ethynyl (-C≡CH), Hydroxyl (-OH) Methyl ester (-COOCH₃) C₈H₁₀O₃ 166.16 High strain, potential for click chemistry N/A
Methyl 3,3-dimethylcyclobutane-1-carboxylate Two methyl (-CH₃) groups Methyl ester (-COOCH₃) C₈H₁₄O₂ 142.20 Enhanced steric hindrance; stable analog
Methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate Hydroxymethyl (-CH₂OH) Methyl ester (-COOCH₃) C₇H₁₂O₃ 144.17 Polar functionality; solubility in water
Methyl 3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylate Hydroxyl (-OH), Trifluoromethyl (-CF₃) Methyl ester (-COOCH₃) C₇H₉F₃O₃ 198.14 Electron-withdrawing CF₃ group; increased acidity
Methyl cis-2,2-dimethyl-3-hydroxycyclobutane-1-carboxylate Hydroxyl (-OH), Two methyl (-CH₃) at 2-position Methyl ester (-COOCH₃) C₈H₁₄O₃ 158.20 Stereospecific hydroxyl; chiral center

Key Observations:

Functional Group Diversity :

  • The ethynyl group in the target compound offers reactivity for alkyne-based reactions (e.g., Huisgen cycloaddition), distinguishing it from analogs with methyl or hydroxymethyl groups .
  • Trifluoromethyl-containing analogs (e.g., ) exhibit enhanced metabolic stability and lipophilicity, advantageous in drug design.

Hydroxymethyl derivatives () increase polarity, improving aqueous solubility for biological applications.

Synthetic Utility :

  • Ethyl esters (e.g., Ethyl 1-methyl-3-methylenecyclobutanecarboxylate, ) are common intermediates in medicinal chemistry, highlighting the versatility of cyclobutane carboxylates.
  • Difluoro and trifluoro derivatives (e.g., ) are synthesized via fluorination strategies for agrochemicals or pharmaceuticals.

Table 2: Physicochemical and Application Comparison

Compound Name Boiling Point/Storage Purity (%) Applications Reference
This compound Not reported N/A Click chemistry ligands; polymer synthesis N/A
Methyl 3,3-dimethylcyclobutane-1-carboxylate Not reported ≥97 Organic synthesis; strain studies
Methyl 3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylate 2–8°C storage Not reported Fluorinated drug intermediates
Ethyl 3-(hydroxymethyl)cyclobutane-1-carboxylate 56–59°C (20 Torr) Not reported Bioconjugation; prodrug development

Research Findings and Trends

Synthetic Routes: Cyclobutane carboxylates are often synthesized via [2+2] cycloadditions or ring-contraction strategies. For example, Methyl 1-(methylamino)cyclobutanecarboxylate () is prepared via nucleophilic substitution, demonstrating scalable methodologies for nitrogen-containing analogs. Fluorinated derivatives () require specialized reagents like trifluoromethylating agents or fluorinated building blocks.

Biological Relevance :

  • Hydroxycyclobutane derivatives (e.g., ) are explored as enzyme inhibitors or prodrugs due to their hydrogen-bonding capabilities.
  • Ethynyl groups (as in the target compound) enable bioconjugation with azide-containing biomolecules, useful in targeted drug delivery .

Materials Science :

  • Strain-promoted cyclobutanes are investigated for polymer crosslinking or photo-responsive materials. Difluoro variants () may enhance thermal stability in coatings.

Biological Activity

Methyl 3-ethynyl-3-hydroxycyclobutane-1-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a unique cyclobutane structure that includes an ethynyl group, a hydroxy group, and a carboxylate functional group. Its molecular formula is C7H10O3C_7H_{10}O_3, with a molecular weight of approximately 154.16 g/mol. The compound's structural features contribute to its reactivity and biological properties.

Compound Name Molecular Formula Molecular Weight (g/mol) Unique Features
This compoundC7H10O3154.16Contains ethynyl, hydroxy, and carboxylate groups
Methyl cis-3-hydroxycyclobutanecarboxylateC6H10O3130.14Lacks ethynyl group; simpler structure
Methyl 3-hydroxy-3-phenylcyclobutane-1-carboxylateC12H14O3206.24Contains a phenyl group; larger molecular framework

The biological activity of this compound is believed to stem from its interaction with specific molecular targets within biological systems. Research indicates that the compound may inhibit certain enzymes or receptors, influencing cellular processes such as inflammation and pain signaling pathways.

  • Enzyme Inhibition : The compound has shown potential in inhibiting fatty acid binding proteins (FABPs), which play crucial roles in lipid metabolism and endocannabinoid signaling. Inhibition of FABPs can enhance the signaling of endocannabinoids like anandamide, leading to anti-inflammatory effects .
  • Receptor Modulation : The compound's structural components allow it to form hydrogen bonds and ionic interactions with proteins and enzymes, potentially modulating their activity .

Biological Activity Studies

Several studies have evaluated the biological effects of this compound:

  • Anti-inflammatory Effects : In rodent models, the compound has demonstrated efficacy in reducing inflammation and pain through its action on FABPs and cannabinoid receptors .
  • Pharmacokinetics : The compound exhibits a half-life of approximately three hours in vivo, indicating a moderate duration of action which could be beneficial for therapeutic applications .

Case Studies

  • Rodent Pain Models : In studies involving intraperitoneal administration of the compound at doses up to 40 mg/kg, it was observed to produce significant anti-nociceptive effects without inducing conditioned place preference or aversion, suggesting a low potential for addiction .
  • Comparative Analysis with Similar Compounds : Research comparing this compound with other cyclobutane derivatives indicates distinct pharmacological profiles, emphasizing its unique interactions within biological systems .

Q & A

Q. What are the key challenges in synthesizing Methyl 3-ethynyl-3-hydroxycyclobutane-1-carboxylate, and how can reaction conditions be optimized?

The synthesis of strained cyclobutane derivatives often faces challenges due to ring strain and steric hindrance. Evidence from analogous cyclobutane carboxylate syntheses (e.g., methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride) suggests using inert atmospheres (e.g., nitrogen), controlled reagent addition (e.g., sodium hydride for deprotonation), and low-temperature conditions to minimize side reactions . Purification via reverse-phase (C18) or silica gel chromatography is critical for isolating the target compound from byproducts . Kinetic studies, such as monitoring reaction progress via LCMS, can guide optimization of reaction time and temperature .

Q. How can the stereochemistry and conformation of this compound be reliably characterized?

X-ray crystallography remains the gold standard for unambiguous structural determination. Tools like SHELXL for refinement and Mercury CSD for visualization enable precise analysis of bond angles, ring puckering, and hydrogen-bonding networks . For non-crystalline samples, NMR spectroscopy (e.g., 1^1H and 13^{13}C) combined with computational methods (DFT calculations) can predict and validate stereochemical outcomes. The Cremer-Pople parameters are particularly useful for quantifying cyclobutane ring puckering .

Q. What purification strategies are effective for isolating this compound from complex reaction mixtures?

Patent data highlight the use of acid-base extraction (e.g., HCl for protonation) and column chromatography. For polar intermediates, reverse-phase chromatography with acetonitrile/water gradients improves separation efficiency, while silica gel chromatography is suitable for nonpolar derivatives . Recrystallization from ethyl acetate/hexane mixtures may further enhance purity .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity or biological interactions of this compound?

Density Functional Theory (DFT) calculations can model electronic properties, such as frontier molecular orbitals (HOMO/LUMO), to predict sites of electrophilic/nucleophilic attack. Molecular docking studies (e.g., AutoDock Vina) may assess binding affinity to biological targets, though experimental validation via isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) is essential . For cyclobutane systems, conformational analysis using software like Gaussian or ORCA is critical to account for ring strain .

Q. What experimental approaches resolve contradictions in crystallographic vs. spectroscopic data for this compound?

Discrepancies between X-ray and NMR data often arise from dynamic effects (e.g., ring puckering in solution vs. solid state). High-resolution crystallography (SHELXL refinement) and variable-temperature NMR can reconcile these differences. For example, Cremer-Pople puckering parameters derived from crystallography should align with 1^1H-NMR coupling constants (JJ-values) in solution . If contradictions persist, alternative conformers or polymorphism should be investigated via differential scanning calorimetry (DSC) .

Q. How can the kinetics of cycloaddition reactions involving this compound be studied?

Time-resolved techniques, such as stopped-flow spectroscopy or in-situ FTIR, can monitor reaction progress under varying temperatures and concentrations. For Diels-Alder or [2+2] cycloadditions, the Michaelis-Menten equation may describe intermediate formation rates, while Arrhenius plots reveal activation energies . Computational modeling (e.g., transition state theory) can further validate experimental rate constants .

Methodological Resources

  • Synthesis & Purification : Refer to protocols for analogous cyclobutane derivatives in EP 4 374 877 A2 .
  • Structural Analysis : Use SHELXL for crystallographic refinement and Mercury CSD for packing pattern analysis .
  • Computational Tools : Gaussian for DFT, AutoDock for docking, and ORTEP-III for molecular visualization .

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